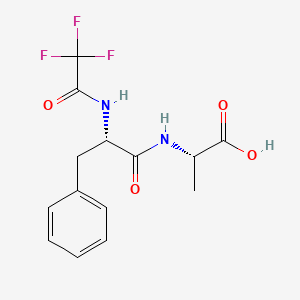
N-Trifluoroacetylphenylalanylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trifluoroacetylphenylalanylalanine is a synthetic compound known for its unique chemical structure and properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound consists of a trifluoroacetyl group attached to a phenylalanylalanine backbone, making it a valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetylphenylalanylalanine typically involves the reaction of phenylalanylalanine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
Reactants: Phenylalanylalanine and trifluoroacetic anhydride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Catalyst: A base such as triethylamine to facilitate the reaction.
Temperature: The reaction is usually conducted at room temperature.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-Trifluoroacetylphenylalanylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Trifluoroacetylphenylalanylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Trifluoroacetylphenylalanylalanine involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in covalent modifications of biomolecules, altering their structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylphenylalanylalanine: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
N-Benzoylphenylalanylalanine: Contains a benzoyl group, offering different reactivity and properties.
N-Formylphenylalanylalanine: Features a formyl group, leading to distinct chemical behavior.
Uniqueness
N-Trifluoroacetylphenylalanylalanine is unique due to the presence of the trifluoroacetyl group, which imparts increased stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive compounds.
Propiedades
Número CAS |
3801-77-2 |
|---|---|
Fórmula molecular |
C14H15F3N2O4 |
Peso molecular |
332.27 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H15F3N2O4/c1-8(12(21)22)18-11(20)10(19-13(23)14(15,16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,18,20)(H,19,23)(H,21,22)/t8-,10-/m0/s1 |
Clave InChI |
CPHPEWFIOVFACR-WPRPVWTQSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


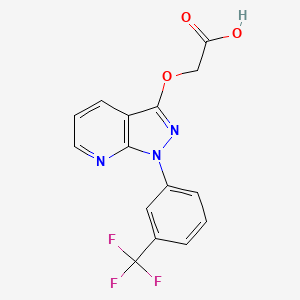
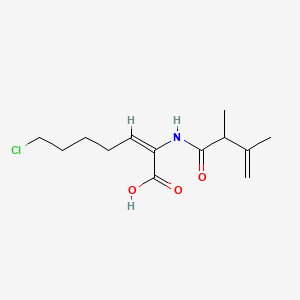
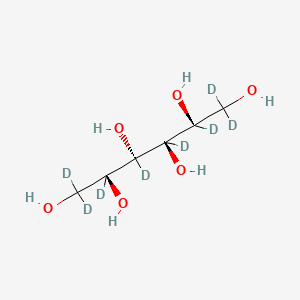
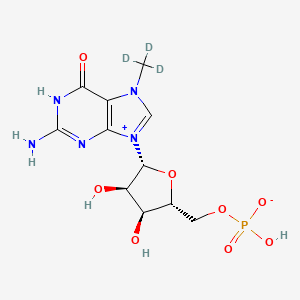
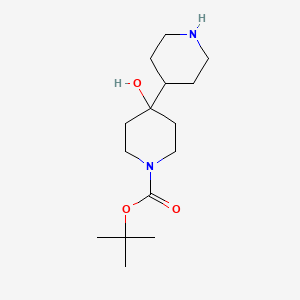
![Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate](/img/structure/B13424363.png)
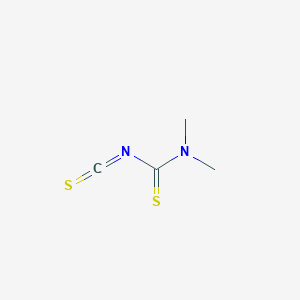

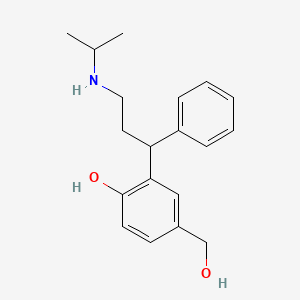
![N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B13424375.png)



![(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13424387.png)
